4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol
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Overview
Description
4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol is an aromatic Schiff base compound. It is characterized by the presence of a chloro group, a dimethylamino group, and a phenolic hydroxyl group. This compound is known for its trans conformation with respect to the C=N bond, and it has been studied for its various chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 4-(dimethylamino)benzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and antidiabetic activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Possible applications in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol involves its interaction with biological macromolecules. It can bind to DNA, causing changes in its structure and function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
- 4-((4-(dimethylamino)benzylidene)amino)phenol
- 4-((3-nitrobenzylidene)amino)phenol
- 4-((thiophen-2-ylmethylene)amino)phenol
- 4-(((E)-3-phenylallylidene)amino)phenol
Uniqueness
4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its broad-spectrum antimicrobial activity set it apart from other similar compounds .
Properties
CAS No. |
29644-89-1 |
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Molecular Formula |
C15H15ClN2O |
Molecular Weight |
274.74 g/mol |
IUPAC Name |
4-chloro-2-[[4-(dimethylamino)phenyl]methylideneamino]phenol |
InChI |
InChI=1S/C15H15ClN2O/c1-18(2)13-6-3-11(4-7-13)10-17-14-9-12(16)5-8-15(14)19/h3-10,19H,1-2H3 |
InChI Key |
UTNGYBHXKKSJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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